molecular formula C10H15N3O B1467961 [4-(Pyridazin-3-yloxy)cyclohexyl]amine CAS No. 412290-20-1

[4-(Pyridazin-3-yloxy)cyclohexyl]amine

カタログ番号: B1467961
CAS番号: 412290-20-1
分子量: 193.25 g/mol
InChIキー: UMDQZCQAAJTGGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(Pyridazin-3-yloxy)cyclohexyl]amine is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. Its structure combines a cyclohexylamine moiety with a pyridazine ring, a combination observed in biologically active molecules. This compound serves as a versatile building block for the synthesis of novel molecules, particularly in the development of central nervous system (CNS) agents and cardiovascular therapeutics . The cyclohexylamine component is a common feature in pharmacologically active compounds, such as the antipsychotic drug Cariprazine, underscoring its relevance in designing CNS-targeted therapies . Furthermore, the pyridazine heterocycle is a key structural element in modern drug discovery. Recent research highlights pyridazinone-based compounds as promising vasodilators, with some demonstrating superior aortic vasorelaxant activity and efficacy in increasing eNOS mRNA expression and nitric oxide levels compared to standard treatments . The amine group on the cyclohexane ring provides a handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the provided Safety Data Sheet (SDS) for proper handling and hazard information.

特性

CAS番号

412290-20-1

分子式

C10H15N3O

分子量

193.25 g/mol

IUPAC名

4-pyridazin-3-yloxycyclohexan-1-amine

InChI

InChI=1S/C10H15N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-2,7-9H,3-6,11H2

InChIキー

UMDQZCQAAJTGGQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)OC2=NN=CC=C2

正規SMILES

C1CC(CCC1N)OC2=NN=CC=C2

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Diamine-Substituted Cyclohexylamines

  • Compound 13i : A diamine-separated-by-three-carbons analog with an m,p-dimethylphenyl group at R1 exhibits potent Eis inhibition (IC₅₀ = 0.054 µM). This highlights the importance of flexible alkyl chains in optimizing inhibitor potency .
  • Compound 46b : Features a cyclohexyl ring directly attached to the core scaffold, followed by a para-position piperazine ring (IC₅₀ = 0.092 µM). The cyclic constraint here suggests that both rigid and flexible linkers can achieve high potency .
  • [4-(Pyridazin-3-yloxy)cyclohexyl]amine : The pyridazine substituent may mimic the electronic properties of aromatic or heterocyclic groups in analogs like 13i and 46b. However, the absence of a secondary amine or piperazine moiety could reduce binding affinity compared to these derivatives.

Heterocyclic Substituents

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine: The triazole ring introduces a planar, nitrogen-rich heterocycle, which may improve solubility or metal coordination compared to pyridazine.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/R Group Biological Activity (IC₅₀) Key Properties Reference
This compound Pyridazin-3-yloxy N/A Flexible cyclohexyl, electron-deficient N/A
Compound 13i m,p-Dimethylphenyl; diamine linker 0.054 µM High Eis inhibition, flexible chain
Compound 46b Piperazine ring 0.092 µM Cyclic constraint, moderate inhibition
4-(4-Methyl-triazol-3-yl)cyclohexanamine 1,2,4-Triazole N/A Planar heterocycle, solubility enhancer
4-[3-(2,4-Dichlorophenyl)isoxazolyl]pyrimidin-2-amine Dichlorophenyl-isoxazole N/A Lipophilic, kinase inhibition potential

Research Implications and Gaps

  • Pharmacological Optimization : The pyridazine group in this compound could be modified with diamines or cyclic amines (e.g., piperazine) to enhance Eis inhibition, as seen in compounds 13i and 46b .
  • Safety Considerations: Toxicological data for analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone are sparse, necessitating detailed studies for this compound .
  • Heterocycle Replacement : Substituting pyridazine with triazole or thiazole may alter target engagement and physicochemical properties, warranting comparative bioactivity assays .

準備方法

Preparation of Pyridazinyl Ether Intermediate

A common approach involves the use of chloropyridazine derivatives as electrophilic partners, which undergo nucleophilic substitution with hydroxy-substituted cyclohexyl amines or related intermediates.

  • Chloropyridazine to Pyridazinone Conversion: Chloropyridazine derivatives can be converted to pyridazinones under acidic conditions, as described in literature (J. Chem. Soc. Perkin Trans. 1, 1988, 12, 3103-3111). This step is crucial for preparing reactive intermediates for subsequent coupling.

  • Ether Formation via Potassium tert-Butoxide: The condensation of hydroxy-substituted cyclohexyl intermediates with pyridazine derivatives can be facilitated by strong bases such as potassium tert-butoxide in polar aprotic solvents like N,N-dimethylacetamide at elevated temperatures. This method yields pyridazinyl ethers efficiently.

Representative Experimental Procedure

A detailed protocol for synthesizing a related compound, cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine), provides insight into the preparation of pyridazinyl ether amines:

Step Reagents and Conditions Description
1 Preparation of organomagnesium reagent: Magnesium turnings in dry THF, isopropenyl bromide, iodine catalyst, heated to 60 °C Formation of prop-1-en-2-ylmagnesium bromide for nucleophilic addition
2 Reaction of cyclohexyl aldehyde with 4-(aminomethyl)pyridine and titanium tetraisopropoxide in anhydrous THF, followed by sodium triacetoxyborohydride addition Reductive amination to form amine linkage
3 Quenching with 1 M HCl, solvent removal, purification by HPLC Isolation of pure amine product with LC/MS confirmation (m/z 339.2 [M+H])

This method demonstrates the efficiency of reductive amination combined with organometallic intermediates for preparing pyridazinyl ether amines.

Alternative Synthetic Routes and Catalytic Methods

  • Phosphoryl Chloride (POCl3) Mediated Cyclization: For related pyridazinone derivatives, POCl3 can be used to facilitate cyclization and chlorination steps, enabling subsequent nucleophilic substitution with amines. This method involves heating the reaction mixture at 60 °C for several hours, followed by work-up and purification.

  • Palladium-Catalyzed Coupling: Palladium catalysis has been employed for the formation of pyridine-2-(1H)-one motifs, which are structurally related to pyridazinyl ethers. This approach can be adapted for forming the ether linkage under mild conditions with high selectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features References
Chloropyridazine to Pyridazinone Acidic conditions, heat Conversion for reactive intermediate
Ether formation Potassium tert-butoxide, N,N-dimethylacetamide, heat Efficient nucleophilic substitution
Reductive amination Cyclohexyl aldehyde, aminomethylpyridine, sodium triacetoxyborohydride, Ti(OiPr)4, THF or DCE Mild, high-yield amine introduction
Amine protection/deprotection Boc protection, acidic deprotection Prevents side reactions
POCl3-mediated cyclization POCl3, MeCN, 60 °C Facilitates chlorination and ring closure
Palladium-catalyzed coupling Pd catalyst, reflux Selective pyridazinone formation

Research Findings and Considerations

  • The choice of solvent and base is critical for the ether formation step to avoid side reactions and ensure high yield.

  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity, minimizing over-reduction or side reactions.

  • Protection of amine groups during multi-step synthesis improves overall yield and purity.

  • Analytical techniques such as LC/MS and NMR are essential for monitoring reaction progress and confirming product identity, particularly for verifying the presence of amine and pyridazinyl ether functionalities.

Q & A

Q. What are the common synthetic routes for [4-(Pyridazin-3-yloxy)cyclohexyl]amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution between pyridazin-3-ol derivatives and cyclohexylamine precursors. Key steps include:

  • Reductive amination : For example, and describe the use of NaHB(OAc)₃ in DCM to reduce intermediates like 4-(dibenzylamino)cyclohexan-1-one, yielding stereoisomers of cyclohexylamine derivatives .
  • Deprotection : Removal of protecting groups (e.g., benzyl groups) using LiAlH₄ in THF, as shown in .
    Optimization Tips :
  • Temperature control : Reactions are often heated at 40–50°C to enhance yield while avoiding decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction rates and stereochemical control.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For instance, reports δ 8.60 ppm (s, 1H) for pyridazine protons and δ 3.73 ppm (m, 1H) for cyclohexyl protons .
  • Mass Spectrometry (MS) : ESI+ MS (e.g., m/z 452 [M+H]⁺ in ) confirms molecular weight .
  • Elemental Analysis : Used to validate purity (>95% is typical for intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer: Contradictions often arise from competing reaction pathways. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R) vs. (1S,4S) isomers in ) to enforce stereochemical control .
  • Chromatographic separation : HPLC with chiral columns isolates diastereomers, as demonstrated in for tert-butyl piperazine derivatives .
  • Computational modeling : Predict steric and electronic effects using DFT calculations to rationalize unexpected stereochemical outcomes.

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

Answer:

  • Dose-response assays : Use in vitro models (e.g., leukemia cell lines in ) to determine IC₅₀ values. For example, 6-(4-fluorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine showed IC₅₀ = 1.2 µM .
  • 3D-QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
  • Target validation : Screen against receptor panels (e.g., kinases, GPCRs) to identify primary targets.

Q. How can discrepancies in biological activity data between similar derivatives be analyzed?

Answer: Discrepancies may stem from off-target effects or solubility issues. Methodological approaches include:

  • Solubility assays : Measure logP values (e.g., logP = 2.1 for 6-[4-(trifluoromethyl)phenyl] derivatives in ) to assess bioavailability .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways.
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., SHELX-refined models in ) to pinpoint binding interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。